Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-
Description
Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl- (hereafter referred to as Compound A), is a chalcone derivative characterized by a propenone backbone (1,3-diphenylprop-2-en-1-one) substituted with a 1-methylpyrazole group at position 3 and a phenyl group at position 1. Chalcones are α,β-unsaturated ketones widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of Compound A lies in the incorporation of a methyl-substituted pyrazole ring, a heterocycle known for enhancing pharmacokinetic properties and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-15-10-11(9-14-15)7-8-13(16)12-5-3-2-4-6-12/h2-10H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZBVAEKWXIMB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, typically involves the reaction of 1-methyl-1H-pyrazole with benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the propenone structure. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an ethanol or methanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone group to an alcohol.
Substitution: The phenyl and pyrazole groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Structural Analogues in the Chalcone Family
Compound A shares its propenone core with several chalcone derivatives, but its substitution pattern distinguishes it from others. Key analogues include:
Key Observations :
- Lipophilicity: The methylpyrazole group in Compound A likely confers higher lipophilicity compared to hydroxylated chalcones (e.g., 1,3-Bis-(2-hydroxy-phenyl)-propenone), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Bioactivity: Hydroxyl groups in analogues like 3-(4-Hydroxy-phenyl)-1-phenylpropenone enable hydrogen bonding with bacterial targets (e.g., α-hemolysin), whereas Compound A’s methylpyrazole may favor hydrophobic interactions in receptor-binding pockets (e.g., cannabinoid receptors).
Pyrazole-Containing Derivatives
Pyrazole rings are common in drug design due to their metabolic stability and versatile binding modes. Notable pyrazole-bearing compounds include:
Key Observations :
- Scaffold Flexibility: Compound A’s propenone backbone allows conjugation with diverse substituents, whereas simpler pyrazole ketones (e.g., 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone) lack the α,β-unsaturation critical for Michael addition-mediated bioactivity.
Antimicrobial Activity
For example:
- 1,3-Bis-(2-hydroxy-phenyl)-propenone reduces α-hemolysin production in MRSA at 12.5–25 μg/mL, attributed to hydroxyl-mediated hydrogen bonding.
- Compound A ’s methylpyrazole may lack direct antibacterial effects but could modulate host-pathogen interactions via kinase inhibition (e.g., FGFR inhibitors in ).
Receptor-Binding Potential
Molecular docking studies of pyrazole-propenone hybrids () suggest:
Biological Activity
Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, is an organic compound that has garnered attention for its potential biological activities. This compound features a propenone backbone with a 1-methyl-1H-pyrazol-4-yl group and a phenyl group, suggesting diverse reactivity and biological interactions. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, typically involves the condensation of 1-methyl-1H-pyrazole with benzaldehyde under basic conditions, often using sodium hydroxide or potassium hydroxide in solvents such as ethanol or methanol. This reaction forms the propenone structure and can be optimized for yield and purity in industrial settings.
The biological activity of Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, is attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes and receptors, particularly protein kinases involved in cell signaling pathways. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole structures have shown activity against various bacterial strains such as E. coli and Staphylococcus aureus. In studies, modifications to the pyrazole nucleus have led to enhanced antibacterial effects, highlighting the importance of structural variations in biological efficacy .
Anticancer Properties
Propenone derivatives have been evaluated for their anticancer potential. Studies have demonstrated that certain pyrazole compounds can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical mediators in cancer progression and inflammation. For example, novel pyrazole derivatives showed promising IL-6 inhibitory activity comparable to established drugs like dexamethasone .
Anti-inflammatory Effects
The anti-inflammatory properties of Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, are notable. Research has shown that compounds containing the pyrazole moiety can significantly reduce inflammatory markers in vitro. In one study, derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting their potential as therapeutic agents for inflammatory diseases .
Comparative Analysis
To understand the uniqueness of Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(1-methyl-1H-pyrazol-4-yl)-propanoic acid | Structure | Anti-inflammatory |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Structure | Anticancer |
| 4,4-difluoro-1H-pyrazole derivatives | Structure | Antimicrobial |
Propenone's distinct structure provides unique reactivity profiles and biological activities compared to these analogs.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Selvam et al. (2015) synthesized a series of propenones and evaluated their anti-inflammatory properties through TNF-α and IL-6 inhibition assays. Compounds demonstrated significant activity compared to standard drugs .
- Chovatia et al. (2016) investigated pyrazole derivatives for their anti-tubercular properties against Mycobacterium tuberculosis strains. Their findings indicated promising results for certain compounds at low concentrations .
- Abdel-Hafez et al. (2018) developed novel pyrazole-NO hybrid molecules that exhibited potent antibacterial and anti-inflammatory activities, showcasing the versatility of pyrazole derivatives in therapeutic applications .
Q & A
Q. What are the common synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)-1-phenylpropenone derivatives?
The synthesis typically involves condensation reactions between β-diketones and hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid (7:3 v/v) for 7 hours yields pyrazole derivatives. Purification via silica gel column chromatography and recrystallization (e.g., using ethanol) is critical for isolating the product (45% yield). Reaction parameters like solvent choice, temperature, and stoichiometry significantly influence yield and purity .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments, particularly distinguishing between Z/E isomers.
- X-ray Diffraction (XRD) : For resolving crystal packing and dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups ).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade samples ).
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., 462.5 g/mol for related pyrazole derivatives ).
Q. What are the primary applications of this compound in biochemical research?
Pyrazole derivatives are used as probes to study enzyme inhibition (e.g., kinase or protease targets) and receptor modulation due to their planar aromatic structure, which facilitates π-π stacking and hydrogen bonding with biomolecules. Their interactions with cellular pathways are analyzed via fluorescence assays or molecular docking simulations .
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement be resolved?
Contradictions may arise from twinning, disorder, or incorrect space group assignment. Use SHELXL for robust refinement, leveraging constraints (e.g., ISOR, SIMU) to model anisotropic displacement parameters. Cross-validation with independent datasets (e.g., using WinGX’s R-factor analysis ) and comparison to structurally similar compounds (e.g., dihedral angles in ) can resolve ambiguities. For twinned data, the Hooft parameter in SHELXL helps validate the model .
Q. What strategies optimize reaction conditions to enhance yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate condensation, while ethanol minimizes side reactions .
- Catalyst Use : Acidic conditions (e.g., glacial acetic acid) promote cyclization during pyrazole formation .
- Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress; extended reflux durations (25–30 hours) improve conversion in xylene-based reactions .
- Purification : Sequential recrystallization (methanol/ethanol) and column chromatography (silica gel, hexane/ethyl acetate gradient) enhance purity .
Q. How do computational methods complement experimental data in studying molecular interactions?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding dynamics (e.g., pyrazole-thiazolidinone interactions ).
- Crystallographic Software : WinGX integrates SHELX and ORTEP for structure visualization, enabling hydrogen-bond analysis (e.g., O-H···N interactions in ) and packing diagrams .
Q. How are hydrogen-bonding networks and crystal packing analyzed experimentally?
XRD-derived metrics (bond distances, angles) quantify intermolecular interactions. For example, in 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, O-H···N hydrogen bonds (2.65 Å) stabilize the crystal lattice. Software like Mercury (CCDC) generates packing diagrams, while PLATON validates topological features .
Methodological Notes
- SHELX/ORTEP Workflow : Refine XRD data with SHELXL, then visualize anisotropic displacement ellipsoids using ORTEP for Windows .
- Synthetic Reproducibility : Document reaction parameters (e.g., 7-hour reflux at 80°C ) to ensure reproducibility.
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments; verify XRD models with Rint < 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
